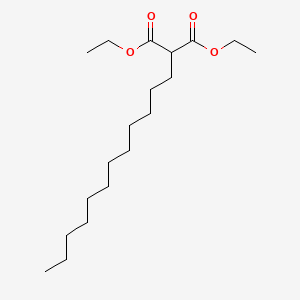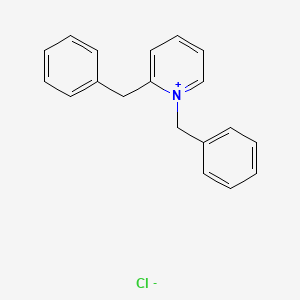
4-Fluoro-2-iodophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-2-iodophenyl)boronic acid is an organoboron compound that features both fluorine and iodine substituents on a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Méthodes De Préparation
The synthesis of (4-Fluoro-2-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid precursor. One common method includes the iodination of 4-fluorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a base like sodium bicarbonate to facilitate the reaction. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(4-Fluoro-2-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: The compound is particularly valuable in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced to form boranes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, phenols, and boranes.
Applications De Recherche Scientifique
(4-Fluoro-2-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which (4-Fluoro-2-iodophenyl)boronic acid exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.
Comparaison Avec Des Composés Similaires
(4-Fluoro-2-iodophenyl)boronic acid can be compared with other similar compounds such as:
4-Iodophenylboronic acid: Lacks the fluorine substituent, which can affect its reactivity and selectivity in certain reactions.
4-Fluorophenylboronic acid: Lacks the iodine substituent, which can limit its use in certain cross-coupling reactions.
2-Iodophenylboronic acid: Has the iodine substituent in a different position, which can influence its steric and electronic properties.
The uniqueness of (4-Fluoro-2-iodophenyl)boronic acid lies in the presence of both fluorine and iodine substituents, which can provide a unique combination of electronic and steric effects, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C6H5BFIO2 |
|---|---|
Poids moléculaire |
265.82 g/mol |
Nom IUPAC |
(4-fluoro-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BFIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H |
Clé InChI |
XGEWIOQLDHZLAJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)F)I)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



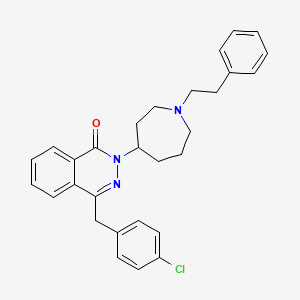
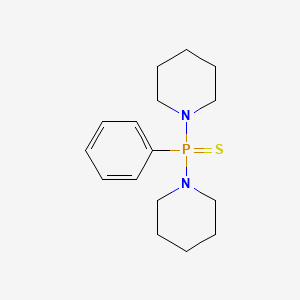
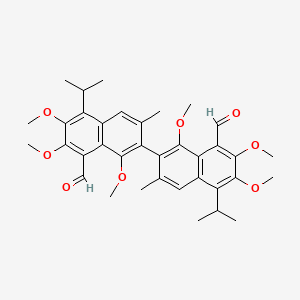

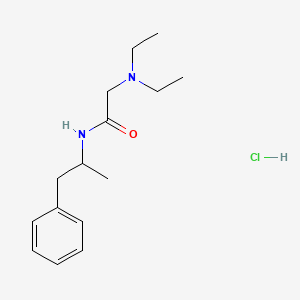
![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)
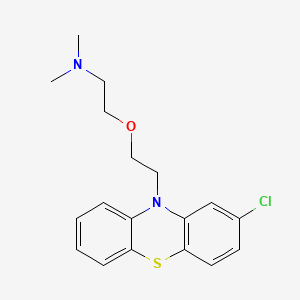


![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)

